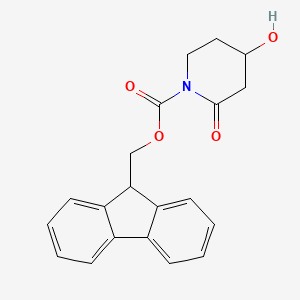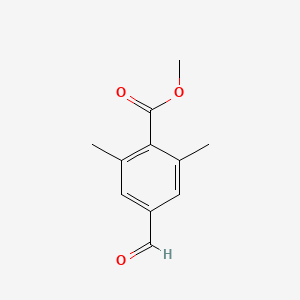
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes chloro, hydroxy, and methoxy substituents on the anthracene core.
Méthodes De Préparation
The synthesis of 1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable anthraquinone derivative.
Chlorination: Introduction of the chloro group at the 1-position using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Hydroxyl groups are introduced at the 4 and 8 positions through reactions with hydroxylating agents such as hydrogen peroxide or sodium hydroxide.
Methoxylation: Methoxy groups are added at the 5 and 7 positions using methanol in the presence of a catalyst like sulfuric acid.
Methylation: The methyl group is introduced at the 2-position using methyl iodide and a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chloro group.
Esterification: The hydroxyl groups can undergo esterification with carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antioxidant properties, making it a subject of interest in pharmacological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, DNA, and proteins, leading to inhibition or activation of specific biological processes.
Pathways: It may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial cells.
Comparaison Avec Des Composés Similaires
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,8-Dihydroxyanthraquinone: Lacks the chloro and methoxy groups, resulting in different biological activities and chemical reactivity.
2-Methyl-1,4-dihydroxyanthraquinone: Similar structure but with hydroxyl groups at different positions, leading to variations in its chemical and biological properties.
1-Chloro-2-methyl-9,10-anthraquinone: Lacks the hydroxyl and methoxy groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61539-58-0 |
|---|---|
Formule moléculaire |
C17H13ClO6 |
Poids moléculaire |
348.7 g/mol |
Nom IUPAC |
1-chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO6/c1-6-4-7(19)10-12(14(6)18)17(22)13-11(16(10)21)8(23-2)5-9(24-3)15(13)20/h4-5,19-20H,1-3H3 |
Clé InChI |
NXEOVGMNMBVGOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
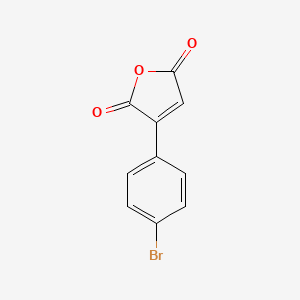
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
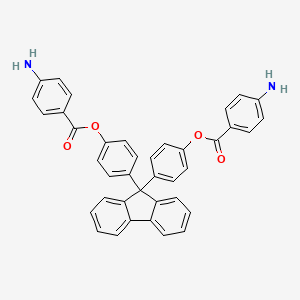
![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
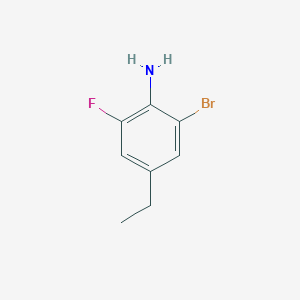
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
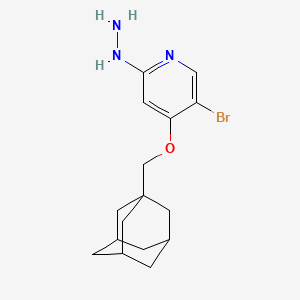
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
